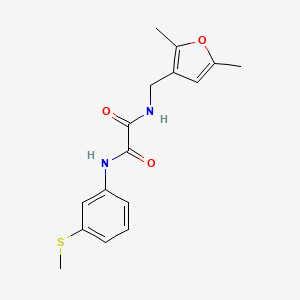
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide” is an organic compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an amide group (CONH2), which is a common functional group in biochemistry and structural biology.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of differing electron density due to the presence of the aromatic furan ring, the amide group, and the methylthio group attached to the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For instance, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The furan ring, being aromatic, might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents. The aromatic rings might contribute to its UV/Vis absorption spectrum .科学的研究の応用
Role in Orexin Receptor Mechanisms
Orexins and their receptors play crucial roles in regulating feeding, arousal, stress, and drug abuse. Research by Piccoli et al. (2012) evaluated the effects of selective orexin receptor antagonists, including SB-649868 and GSK1059865, on binge eating (BE) in female rats. This study suggests a major role of orexin-1 receptor (OX1R) mechanisms in binge eating, indicating that selective antagonism at OX1R could offer a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Impact on Sleep-Wake Modulation
Dugovic et al. (2009) explored the distinct roles of orexin-1 (OX1R) and orexin-2 (OX2R) receptors in sleep-wake modulation, demonstrating that the blockade of OX2R alone was sufficient to initiate and prolong sleep. This study provides insights into how selective inhibition of orexin receptors can affect sleep patterns, suggesting potential therapeutic applications for sleep disorders (Dugovic et al., 2009).
Contributions to Chemical Synthesis
The versatility of N,N-dimethylformamide (DMF) as a reagent in chemical synthesis has been extensively documented. Downie et al. (1993) highlighted its application in Vilsmeier formylation reactions of nucleophilic aromatic compounds, demonstrating its efficacy in generating a wide range of aldehydes. This underscores the chemical utility of DMF and related compounds in facilitating complex organic transformations (Downie et al., 1993).
Microbial Degradation Studies
The microbial degradation of N,N-dimethylformamide by specific strains such as Paracoccus sp. strain DMF-3 has been studied to understand its breakdown in industrial wastewater. Zhou et al. (2018) found that this strain could completely degrade DMF, offering insights into potential bioremediation strategies for the removal of toxic chemicals from the environment (Zhou et al., 2018).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies, it’s difficult to predict the exact mechanism of action of this compound.
特性
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-10-7-12(11(2)21-10)9-17-15(19)16(20)18-13-5-4-6-14(8-13)22-3/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLYZMFPNDMAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2865767.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2865768.png)
![4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2865772.png)
![Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865773.png)

![1-(4-Methoxyphenyl)-4-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine](/img/structure/B2865775.png)
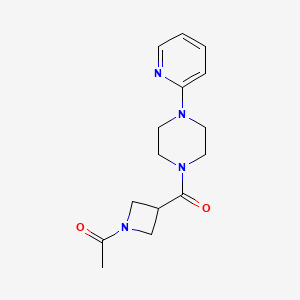
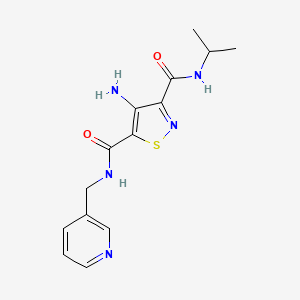
![2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2865779.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2865780.png)
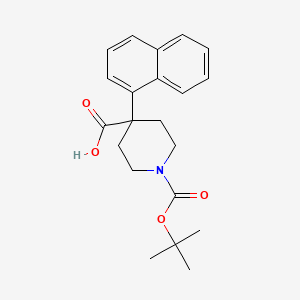
![2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2865784.png)
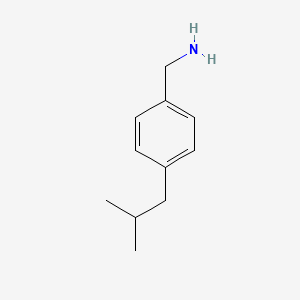
![2-(4-Fluorophenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2865789.png)